3-phenylacrylaldehyde N-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]hydrazone
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Overview
Description
3-Phenylacrylaldehyde N-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]hydrazone is a complex organic compound characterized by its unique structure, which includes a phenylacrylaldehyde group and a naphthyridine ring substituted with trifluoromethyl groups[_{{{CITATION{{{_1{3-phenylacrylaldehyde N-5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl ...
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-phenylacrylaldehyde N-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]hydrazone typically involves multiple steps, starting with the preparation of the phenylacrylaldehyde derivative and the naphthyridine core. The reaction conditions often require the use of strong bases or acids, and the process may involve heating and cooling cycles to ensure proper formation of the hydrazone linkage.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or batch processes, depending on the desired scale and purity. Advanced purification techniques, such as column chromatography or recrystallization, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium cyanide (NaCN) or potassium iodide (KI).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, 3-phenylacrylaldehyde N-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]hydrazone has been studied for its antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a valuable tool in drug discovery and development.
Medicine: The compound's potential medicinal applications include its use as a lead compound in the development of new therapeutic agents. Its interaction with specific molecular targets can lead to the development of drugs for various diseases.
Industry: In industry, this compound may be used as an intermediate in the production of specialty chemicals, agrochemicals, and materials with unique properties.
Mechanism of Action
The mechanism by which 3-phenylacrylaldehyde N-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]hydrazone exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its binding affinity to these targets, leading to biological activity. The exact pathways and molecular targets involved may vary depending on the specific application and context.
Comparison with Similar Compounds
3-Phenylacrylaldehyde derivatives: These compounds share the phenylacrylaldehyde core but differ in their substituents and functional groups.
Naphthyridine derivatives: Compounds with similar naphthyridine structures but different substituents.
Uniqueness: 3-Phenylacrylaldehyde N-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]hydrazone stands out due to its trifluoromethyl groups, which confer unique chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F6N4/c20-18(21,22)14-11-15(19(23,24)25)27-17-13(14)8-9-16(28-17)29-26-10-4-7-12-5-2-1-3-6-12/h1-11H,(H,27,28,29)/b7-4+,26-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWUVYKHWSZQPBU-CVMCHQOBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=NNC2=NC3=C(C=C2)C(=CC(=N3)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=N/NC2=NC3=C(C=C2)C(=CC(=N3)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F6N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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